molecular formula C15H25N3O16P2 B230827 Udp galactosamine CAS No. 17479-06-0

Udp galactosamine

Cat. No.: B230827
CAS No.: 17479-06-0
M. Wt: 565.32 g/mol
InChI Key: CYKLRRKFBPBYEI-KBQKSTHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-alpha-D-galactosamine is a UDP-amino sugar having alpha-D-galactosamine as the amino-sugar component. It is a conjugate acid of an UDP-alpha-D-galactosamine(1-).

Scientific Research Applications

Metabolism in Rat Liver

UDP-galactosamine is primarily utilized through the galactose metabolism pathway in rat liver. The metabolism of d-galactosamine and N-acetyl-d-galactosamine leads to the formation of various compounds including galactosamine 1-phosphate, sialic acid, UDP-glucosamine, and UDP-galactosamine, playing a crucial role in liver function and metabolism (Maley et al., 1968).

Involvement in Glycoprotein Secretion

The secretion of proteins and glycoproteins by the rat liver is influenced by d-galactosamine. This compound inhibits protein and glycoprotein secretion, impacting the secretory function and the activity of enzymes like UDP-galactose-N-acetyl-d-glucosamine galactosyltransferase in the Golgi apparatus (Bauer et al., 1974).

Role in Cancer Research and Drug Targeting

UDP-N-acetyl-D-galactosamine, a derivative of UDP-galactosamine, plays a significant role in cancer research. Its involvement in the glycosylation of proteins, particularly in cancer cell membranes, has been studied for its potential as a biomarker and a target for chemotherapy. It's especially noted in the upregulation in various types of cancer, offering insights into cancer cell behavior and treatment approaches (Banford & Timson, 2016).

Effects on Hepatic Metabolism and Hepatitis

D-galactosamine has been used extensively to study its effects on hepatic metabolism and as a model for human viral hepatitis. Its metabolism leads to changes in hepatocytes, including alterations in uridine nucleotide levels and induction of hepatic injury, thus providing a valuable model for understanding liver diseases (Keppler & Decker, 1969).

Impact on Uridine Nucleotides and RNA Synthesis

UDP-galactosamine has been shown to induce a selective deficiency of UTP in the liver, affecting RNA synthesis. This aspect is crucial in understanding the biochemical pathways involved in liver function and the potential impact of galactosamine-induced changes on RNA synthesis and cellular processes (Keppler et al., 1974).

Hepatotoxicity and Liver Injury Studies

Studies on d-galactosamine-induced hepatotoxicity in rat liver have provided insights into the mechanisms of liver injury. This research is vital for understanding liver pathophysiology and developing therapeutic strategies for liver diseases (Rasenack et al., 1980).

Properties

CAS No.

17479-06-0

Molecular Formula

C15H25N3O16P2

Molecular Weight

565.32 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9+,10-,11-,12-,13-,14-/m1/s1

InChI Key

CYKLRRKFBPBYEI-KBQKSTHMSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)N)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

Synonyms

UDP galactosamine
uridine 5'-diphosphogalactosamine
uridine diphosphate galactosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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